molecular formula C7H5ClN2O3 B2470303 alpha-Chloro-3-nitrobenzaldoxime CAS No. 33512-94-6

alpha-Chloro-3-nitrobenzaldoxime

Cat. No.: B2470303
CAS No.: 33512-94-6
M. Wt: 200.58
InChI Key: LSAGTJSJWCRWAZ-VQHVLOKHSA-N
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Description

Alpha-Chloro-3-nitrobenzaldoxime: is an organic compound with the molecular formula C7H5ClN2O3. It is a derivative of benzaldoxime, where the benzene ring is substituted with a chlorine atom at the alpha position and a nitro group at the meta position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Scientific Research Applications

Alpha-Chloro-3-nitrobenzaldoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of “(1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride” could be related to its oxime group. Oximes are known to reactivate acetylcholinesterase (AChE), a key enzyme involved in nerve signal transmission .

Safety and Hazards

The safety and hazards associated with “(1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride” can be determined by referring to its Safety Data Sheet . These documents provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Future Directions

The future directions for the research and application of “(1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride” could involve advancing the fabrication processes of desalination membranes . This could provide a sustainable solution for addressing the global challenge of water scarcity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Chloro-3-nitrobenzaldoxime can be synthesized through a multi-step process. The initial step involves the conversion of aromatic aldehyde to aldehyde oxime using hydroxylamine hydrochloride and sodium carbonate solution. This aldehyde oxime then reacts with N-chlorosuccinimide (NCS) to form aryl hydroximino chloride. The final product, this compound, is obtained by adding triethylamine (TEA) in dimethylformamide (DMF) dropwise to the aryl hydroximino chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining stringent reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to good manufacturing practices (GMP) is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Alpha-Chloro-3-nitrobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products:

Comparison with Similar Compounds

  • Alpha-Chloro-4-nitrobenzaldoxime
  • Alpha-Chloro-2-nitrobenzaldoxime
  • Alpha-Bromo-3-nitrobenzaldoxime

Comparison: Alpha-Chloro-3-nitrobenzaldoxime is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may exhibit different chemical and biological properties due to the electronic effects of the substituents .

Properties

IUPAC Name

(1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAGTJSJWCRWAZ-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33512-94-6
Record name 33512-94-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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